molecular formula C20H19ClN2O4 B2606954 N-(2-chlorobenzyl)-2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)acetamide CAS No. 953158-30-0

N-(2-chlorobenzyl)-2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)acetamide

Cat. No. B2606954
CAS RN: 953158-30-0
M. Wt: 386.83
InChI Key: MJXHDKJZCCGFBR-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)acetamide, commonly known as CBI-DPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. It is a member of the isoxazole family of compounds and has been shown to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Isoxazoline Derivatives: Biological and Medicinal Properties

Isoxazoline derivatives are noted for their significant biological and medicinal properties. They serve as excellent intermediates for the synthesis of numerous heterocycles and undergo several chemical transformations. Research highlights their potential in the development of new therapeutics due to their diverse biological activities, including antioxidant properties. The synthesis of 4-arylmethylideneisoxazol-5(4H)-ones, for instance, demonstrates the compound's relevance in medicinal chemistry (Laroum et al., 2019).

Acetamide and its Derivatives: Pharmacological Significance

Acetamide derivatives, including those with complex substitutions such as N-(2-chlorobenzyl)-2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)acetamide, have been explored for their pharmacological significance. A review on the biological effects of acetamide and its derivatives sheds light on their commercial importance and the substantial addition to our knowledge about their biological consequences of exposure, suggesting a potential area for further research in therapeutic applications (Kennedy, 2001).

Potential in Anticancer Research

Isoxazoline-containing natural products have been recognized for their anticancer properties. The structural-activity relationship and stereochemical aspects influence the anticancer activity of these compounds, which could pave the way for the development of novel anticancer drugs (Kaur et al., 2014).

Environmental and Toxicological Studies

Studies on related chemical structures provide insights into the environmental and toxicological aspects of chlorophenols and acetamides, which could inform the safety profiles of novel derivatives for therapeutic use. Understanding the fate, behavior, and potential toxicological impacts of these compounds in environmental settings is crucial for developing safe and effective pharmaceutical agents (Wenning et al., 1992).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4/c1-25-17-8-7-13(9-19(17)26-2)18-10-15(23-27-18)11-20(24)22-12-14-5-3-4-6-16(14)21/h3-10H,11-12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXHDKJZCCGFBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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